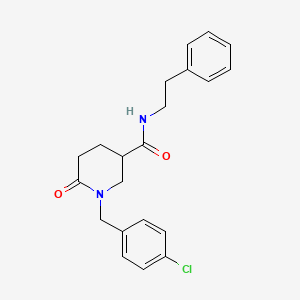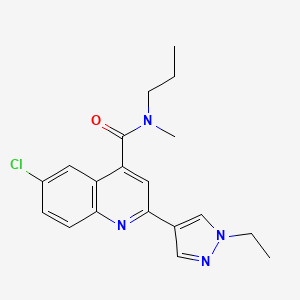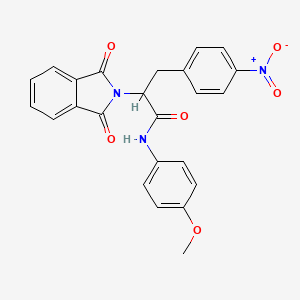![molecular formula C19H24O3 B5240615 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240615.png)
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further substituted with a 2-(4-methoxyphenoxy)ethoxy group
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production.
Analyse Chemischer Reaktionen
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its activity as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and ether groups enable it to participate in various binding interactions, influencing biological pathways. For example, it may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting downstream processes.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: This compound also features tert-butyl and methoxyethoxy groups but differs in the substitution pattern on the benzene ring.
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene: This compound has an additional ethoxy group, leading to differences in reactivity and applications.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)15-5-7-17(8-6-15)21-13-14-22-18-11-9-16(20-4)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNVIUFIUYGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B5240539.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-thienyl)acetamide](/img/structure/B5240545.png)
![(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5240552.png)

![[2-ethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B5240559.png)

![1-[4-[4-(dimethylamino)phenyl]-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone](/img/structure/B5240575.png)


![1-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5240587.png)



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5240630.png)
